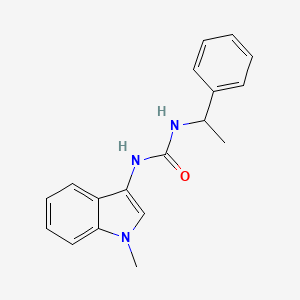1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea
CAS No.: 941927-35-1
Cat. No.: VC4443271
Molecular Formula: C18H19N3O
Molecular Weight: 293.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941927-35-1 |
|---|---|
| Molecular Formula | C18H19N3O |
| Molecular Weight | 293.37 |
| IUPAC Name | 1-(1-methylindol-3-yl)-3-(1-phenylethyl)urea |
| Standard InChI | InChI=1S/C18H19N3O/c1-13(14-8-4-3-5-9-14)19-18(22)20-16-12-21(2)17-11-7-6-10-15(16)17/h3-13H,1-2H3,(H2,19,20,22) |
| Standard InChI Key | HUJDSJAQWQBIQU-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(1-Methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea consists of a urea core (–NH–CO–NH–) linking two aromatic subunits: a 1-methyl-1H-indol-3-yl group and a 1-phenylethyl group. The indole moiety is characterized by a bicyclic structure with a pyrrole ring fused to a benzene ring, while the phenylethyl group introduces a chiral center at the ethyl linkage. This configuration is analogous to compounds such as 1-(2-methyl-1H-indol-4-yl)-3-(2-phenylethyl)urea (PubChem CID: 108487326) , differing primarily in the substitution position on the indole ring and the orientation of the phenylethyl chain.
Table 1: Comparative Molecular Properties of Related Urea Derivatives
The chiral center in the phenylethyl subunit is critical for biological activity, as demonstrated in studies of compound 7l, where the (S)-configuration enhanced complement inhibition by 10-fold compared to the (R)-enantiomer .
Synthesis and Structural Modification
The synthesis of urea derivatives typically involves coupling isocyanates with amines. For example, hit compound 1 (1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea) was synthesized via Curtius rearrangement of acyl azides to generate isocyanates, followed by reaction with phenylethylamine . Applying this methodology, 1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea could be synthesized by substituting the dimethoxyphenyl group with a 1-methylindol-3-yl moiety.
Structural modifications to the indole ring, such as methylation at the 1-position, may enhance metabolic stability by reducing oxidative deamination. Similarly, extending the alkyl chain between the urea and aromatic groups—as seen in compounds 7c, 7d, and 7l—improves hydrophobic interactions with target proteins, lowering IC₅₀ values to nanomolar ranges .
Pharmacological Activity and Mechanism
Table 2: Complement Inhibition Profiles of Selected Urea Analogs
Enzyme Modulation and Oxidoreductase Activity
Structure-Activity Relationships (SAR)
Role of the Indole Substitution
Methylation at the indole’s 1-position may sterically hinder interactions with polar residues in target proteins, as seen in compound 2c, where a 3-methoxyl group improved potency by 50% . Conversely, moving the methyl group to the 2-position (as in PubChem CID 108487326) could alter π-π stacking interactions with aromatic binding pockets.
Impact of the Phenylethyl Chain
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume